molecular formula C24H22N4OS2 B11284105 2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B11284105
M. Wt: 446.6 g/mol
InChI Key: ZCMMIEHPIAWUIF-UHFFFAOYSA-N
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Description

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole and pyridazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include thionyl chloride, hydrazine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the thiazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with similar aromatic structures.

    Caffeine: An alkaloid with a purine structure, used for comparison due to its well-studied chemical and biological properties.

Uniqueness

What sets 2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart is its unique combination of thiazole and pyridazine rings, which confer specific electronic and steric properties. These properties make it particularly useful in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C24H22N4OS2

Molecular Weight

446.6 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide

InChI

InChI=1S/C24H22N4OS2/c1-16-8-10-18(11-9-16)14-25-21(29)15-30-22-13-12-20(27-28-22)23-17(2)26-24(31-23)19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3,(H,25,29)

InChI Key

ZCMMIEHPIAWUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C

Origin of Product

United States

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